![molecular formula C14H17ClN2O2S B2575502 5-Acetyl-2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium chloride CAS No. 469890-02-6](/img/structure/B2575502.png)
5-Acetyl-2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium chloride
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Overview
Description
Aromatic ketones, which this compound is a type of, are a class of ketones in which the carbonyl group is attached to an aromatic ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with different aldehydes . For example, a solution of a compound in absolute ethanol can be refluxed with 2-hydroxybenzaldehyde and/or 4-methoxy benzaldehyde in the presence of piperidine as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve protodeboronation . For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, aromatic ketones have a carbonyl group attached to an aromatic ring .Scientific Research Applications
- Pinacol Boronic Ester Protodeboronation : Pinacol boronic esters are essential building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Hydromethylation of Alkenes : The hydromethylation sequence, facilitated by this compound, allows for the addition of a methyl group to alkenes in an anti-Markovnikov manner. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- SGLT2 Inhibitors : 5-Acetyl-2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium chloride serves as a key intermediate in the synthesis of SGLT2 inhibitors. These inhibitors are promising candidates for diabetes therapy and are currently undergoing preclinical and phase I studies .
- Benzamides : The compound’s structure contains a benzamide moiety, which is a common pharmacophore in drug design. Benzamides are found in various pharmaceuticals and exhibit diverse biological activities .
Catalysis and Organic Synthesis
Medicinal Chemistry
Pharmaceuticals and Drug Development
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium-5-yl]ethanone;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c1-4-18-12-7-5-11(6-8-12)16-14-15-9(2)13(19-14)10(3)17;/h5-8H,4H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVGVFPPESLRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=[NH+]C(=C(S2)C(=O)C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-3-ium chloride |
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